3-(Thiophen-2-yl)-1,2-thiazole-5-carboxylic acid
Overview
Description
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
Thiophene derivatives can be synthesized by various methods. For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Molecular Structure Analysis
Thiophene is a five-membered ring made up of one sulfur as a heteroatom . It is aromatic as indicated by its extensive substitution reactions .Chemical Reactions Analysis
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors .Scientific Research Applications
Medicinal Chemistry Applications
- Antimicrobial and Antifungal Activity : Novel compounds combining thiophene with benzimidazole or 1,2,4-triazole moieties, synthesized from thiophene-containing precursors, showed promising antibacterial and antifungal properties, particularly against gram-negative bacteria like E. coli and various fungi, highlighting their potential as therapeutic agents (Mabkhot et al., 2017).
- Anti-Tubercular Agents : Derivatives of quinazolin-4-ones linked with 1,3-thiazole displayed significant antibacterial activity against Mycobacterium tuberculosis, suggesting their efficacy as anti-tubercular drugs (Nagaladinne et al., 2020).
- Anti-Tumor Agents : Bis-pyrazolyl-thiazoles incorporating the thiophene moiety were synthesized and showed potent anti-tumor activities, particularly against hepatocellular carcinoma cell lines, highlighting their potential in cancer therapy (Gomha et al., 2016).
Materials Science Applications
- Corrosion Inhibition : Thiazole-based pyridine derivatives were evaluated as corrosion inhibitors for mild steel in acidic media, demonstrating effective protection against corrosion, which is vital for extending the lifespan of metal structures (Chaitra et al., 2016).
- Dye-Sensitized Solar Cells (DSSCs) : Organic sensitizers featuring carbazole donors and indeno[1,2-b]thiophene spacers, including thiophene derivatives, were synthesized for use in DSSCs, indicating their contribution to improved photovoltaic performance and light-harvesting capabilities (Lim et al., 2015).
Analytical Chemistry Applications
- Aluminium(III) Detection : Phenyl-2-thiazoline fluorophores, based on the structure of the natural siderophore pyochelin, were studied for their selectivity in detecting Al³⁺ ions, suggesting their potential application in tracing aluminum in biological systems (Lambert et al., 2000).
Mechanism of Action
Thiophenes
are a type of heterocyclic compound that contains a five-membered ring made up of one sulfur atom and four carbon atoms . Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors . Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Future Directions
Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The current research envisioned to highlight some recent and particularly remarkable examples of the synthesis of thiophene derivatives .
Properties
IUPAC Name |
3-thiophen-2-yl-1,2-thiazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2S2/c10-8(11)7-4-5(9-13-7)6-2-1-3-12-6/h1-4H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYIZNSBIOZHKRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NSC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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